molecular formula C14H21NO B1451534 3-[2-(4-Methylphenoxy)ethyl]piperidine CAS No. 946727-38-4

3-[2-(4-Methylphenoxy)ethyl]piperidine

Cat. No. B1451534
CAS RN: 946727-38-4
M. Wt: 219.32 g/mol
InChI Key: KFDOEPSKFIMJDM-UHFFFAOYSA-N
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Description

3-[2-(4-Methylphenoxy)ethyl]piperidine (MPEP) is a piperidine derivative which has been studied for its potential applications in medicine and scientific research. MPEP has a wide range of applications in the field of biomedical research, including its use as a research tool for investigating the molecular mechanisms of action of various biological systems, as well as its potential use as a therapeutic agent for various diseases.

Mechanism of Action

3-[2-(4-Methylphenoxy)ethyl]piperidine has been shown to act as an antagonist at the NMDA receptor, which is a major receptor involved in the regulation of neurotransmission. It has also been shown to modulate the activity of other neurotransmitter receptors, such as the serotonin, dopamine, and GABA receptors.
Biochemical and Physiological Effects
3-[2-(4-Methylphenoxy)ethyl]piperidine has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the release of glutamate, an excitatory neurotransmitter, which can lead to an increase in synaptic plasticity and improved learning and memory. Additionally, it has been shown to reduce anxiety and depression-like behaviors in animal models.

Advantages and Limitations for Lab Experiments

3-[2-(4-Methylphenoxy)ethyl]piperidine has a number of advantages for use in lab experiments. It is relatively easy to synthesize, and it has a wide range of applications in scientific research. Additionally, it has been shown to have a number of biochemical and physiological effects, which makes it a useful tool for studying the molecular mechanisms of action of various biological systems. However, it is important to note that 3-[2-(4-Methylphenoxy)ethyl]piperidine is not approved for use in humans and should only be used in laboratory experiments.

Future Directions

Despite its potential therapeutic effects, the full therapeutic potential of 3-[2-(4-Methylphenoxy)ethyl]piperidine has yet to be fully explored. Additionally, further research is needed to better understand its mechanism of action and its potential side effects. Additionally, further research is needed to explore its potential use in the treatment of various diseases, such as addiction and depression. Additionally, further research is needed to explore its potential use as a tool for studying the molecular mechanisms of action of various biological systems. Finally, further research is needed to explore its potential use as a tool for developing new treatments for various diseases.

Scientific Research Applications

3-[2-(4-Methylphenoxy)ethyl]piperidine has a wide range of applications in scientific research, including its use as a tool to study the molecular mechanisms of action of various biological systems. It has been used to study the effects of various neurotransmitters on the brain, as well as its potential therapeutic effects on various diseases. Additionally, it has been used in the study of drug addiction and the development of new treatments for addiction.

properties

IUPAC Name

3-[2-(4-methylphenoxy)ethyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-12-4-6-14(7-5-12)16-10-8-13-3-2-9-15-11-13/h4-7,13,15H,2-3,8-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFDOEPSKFIMJDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCC2CCCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-(4-Methylphenoxy)ethyl]piperidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.